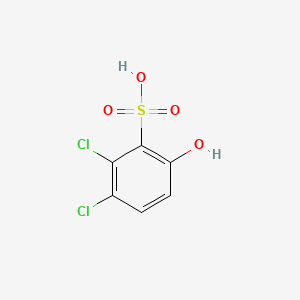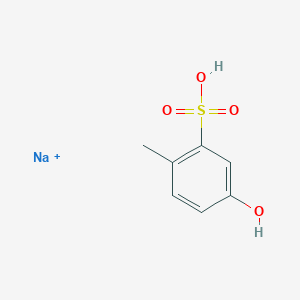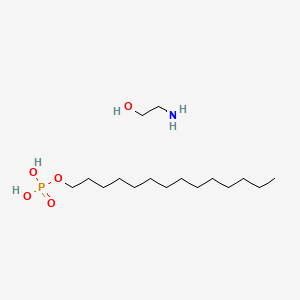
2,3-Dichloro-6-hydroxybenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-hydroxybenzenesulphonic acid is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonic acid group attached to a benzene ring. This compound is often used in various chemical reactions and industrial processes due to its reactivity and stability .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3-Dichlor-6-hydroxybenzolsulfonsäure beinhaltet typischerweise die Chlorierung von 6-Hydroxybenzolsulfonsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an den Positionen 2 und 3 am Benzolring zu gewährleisten. Häufig verwendete Reagenzien in diesem Verfahren sind Chlorgas und ein geeignetes Lösungsmittel wie Essigsäure .
Industrielle Produktionsmethoden: Im industriellen Maßstab umfasst die Produktion von 2,3-Dichlor-6-hydroxybenzolsulfonsäure großtechnische Chlorierungsreaktoren, in denen die Reaktionsbedingungen für maximale Ausbeute und Reinheit optimiert sind. Der Prozess wird überwacht, um die Temperatur, den Druck und die Konzentration der Reaktanten zu kontrollieren, um eine gleichbleibende Produktqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,3-Dichlor-6-hydroxybenzolsulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Chloratome zu entfernen, was zu einem weniger chlorierten Derivat führt.
Substitution: Die Chloratome können durch andere funktionelle Gruppen wie Amine oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.
Substitution: Nukleophile Reagenzien wie Amine oder Alkylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
2,3-Dichlor-6-hydroxybenzolsulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und Farbstoffe verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden laufende Forschungen durchgeführt, um ihr Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten zu untersuchen.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien verwendet, darunter Tenside und Polymere.
5. Wirkmechanismus
Der Mechanismus, durch den 2,3-Dichlor-6-hydroxybenzolsulfonsäure ihre Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Verbindung kann mit Enzymen und Proteinen interagieren, was zu Veränderungen in ihrer Aktivität führt. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, und so zelluläre Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und beteiligten Pfade sind noch Gegenstand der Untersuchung .
Ähnliche Verbindungen:
2,3-Dichlorphenol: Ähnlich in der Struktur, aber es fehlt die Sulfonsäuregruppe.
2,3-Dichlor-4-hydroxybenzolsulfonsäure: Ähnlich, aber mit einer anderen Position der Hydroxylgruppe.
2,4-Dichlor-6-hydroxybenzolsulfonsäure: Ähnlich, aber mit Chloratomen an verschiedenen Positionen.
Einzigartigkeit: 2,3-Dichlor-6-hydroxybenzolsulfonsäure ist aufgrund der spezifischen Anordnung ihrer funktionellen Gruppen einzigartig, was ihr eine besondere chemische Reaktivität und biologische Aktivität verleiht. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Wirkmechanismus
The mechanism by which 2,3-Dichloro-6-hydroxybenzenesulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichlorophenol: Similar in structure but lacks the sulfonic acid group.
2,3-Dichloro-4-hydroxybenzenesulphonic acid: Similar but with a different position of the hydroxyl group.
2,4-Dichloro-6-hydroxybenzenesulphonic acid: Similar but with chlorine atoms at different positions.
Uniqueness: 2,3-Dichloro-6-hydroxybenzenesulphonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84697-02-9 |
|---|---|
Molekularformel |
C6H4Cl2O4S |
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
2,3-dichloro-6-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Cl2O4S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2,9H,(H,10,11,12) |
InChI-Schlüssel |
FSTQUJXSIMAQQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)






![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)


